molecular formula C19H15BrN8O4 B11692763 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11692763
M. Wt: 499.3 g/mol
InChI Key: ZVOQVGOISPPIHS-LSFURLLWSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and carbohydrazide moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in the development of new materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring:

    Formation of the Carbohydrazide Moiety: This can be accomplished by reacting hydrazine derivatives with appropriate carbonyl compounds.

    Final Coupling Step: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H15BrN8O4

Molecular Weight

499.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H15BrN8O4/c1-31-13-8-10(7-12(20)16(13)29)9-22-24-19(30)14-15(11-5-3-2-4-6-11)28(27-23-14)18-17(21)25-32-26-18/h2-9,29H,1H3,(H2,21,25)(H,24,30)/b22-9+

InChI Key

ZVOQVGOISPPIHS-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)Br)O

Origin of Product

United States

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